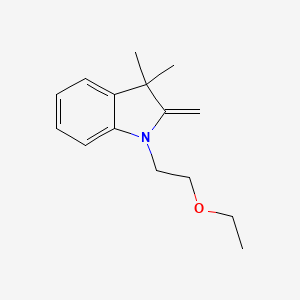![molecular formula C7H10O2 B14647015 2-[(But-3-yn-2-yloxy)methyl]oxirane CAS No. 51453-69-1](/img/structure/B14647015.png)
2-[(But-3-yn-2-yloxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-yn-2-yloxy)methyl]oxirane is an organic compound with the molecular formula C₇H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yloxy)methyl]oxirane typically involves the reaction of an appropriate alkyne with an epoxide precursor. One common method is the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired oxirane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yloxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Scientific Research Applications
2-[(But-3-yn-2-yloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its anti-tumor activity and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the production of specialty polymers and as a reactive intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yloxy)methyl]oxirane is largely dependent on its ability to undergo ring-opening reactions. In biological systems, it can inhibit monoamine oxidase (MAO) enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
2-[(But-3-yn-2-yloxy)methyl]oxirane can be compared with other oxirane compounds such as:
Allyl glycidyl ether: Similar in structure but with an allyl group instead of a butynyl group.
Glycidyl allyl ether: Another similar compound with an allyl group.
1-Allyloxy-2,3-epoxypropane: Shares the oxirane ring but differs in the substituent group.
Properties
CAS No. |
51453-69-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(but-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)8-4-7-5-9-7/h1,6-7H,4-5H2,2H3 |
InChI Key |
MRDUXPKCHGNMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
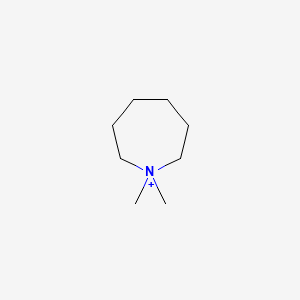
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
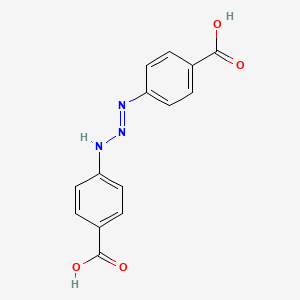
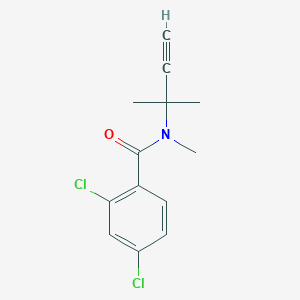
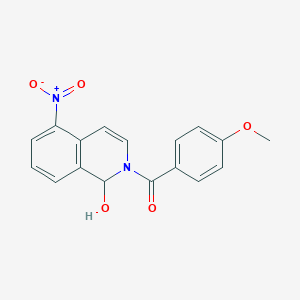
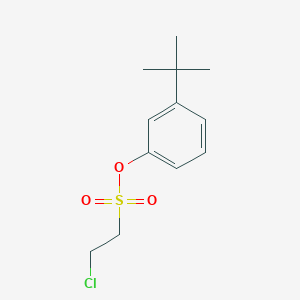
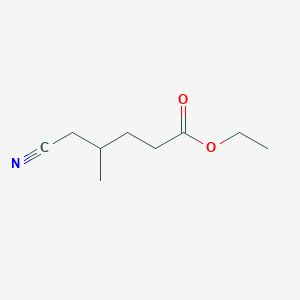
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
